Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride
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Overview
Description
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a tert-butyl ester, an amino group, and a brominated benzene ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.
Bromination: The benzene ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Amination: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
- Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate hydrochloride is unique due to the presence of the brominated benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where brominated derivatives are required.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)-5-bromobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3.ClH/c1-15(2,3)21-14(20)9-6-10(16)8-11(7-9)18-5-4-12(17)13(18)19;/h6-8,12H,4-5,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUFKULESFNWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)N2CCC(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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